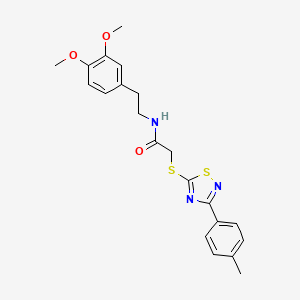

N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derives its systematic name from the hierarchical prioritization of functional groups and substituents as per IUPAC guidelines. The parent structure is the 1,2,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The numbering of the thiadiazole ring begins at the sulfur atom (position 1), followed by adjacent nitrogen atoms (positions 2 and 4).

Substituents are assigned as follows:

- A p-tolyl group (4-methylphenyl) is attached to position 3 of the thiadiazole ring.

- A sulfanylthioacetamide group (-S-CH2-CONH-) is bonded to position 5 of the thiadiazole.

- The acetamide’s nitrogen is further substituted with a 3,4-dimethoxyphenethyl group (-CH2-CH2-C6H3-(OCH3)2-3,4).

Breaking down the name:

- 1,2,4-Thiadiazol-5-yl : Indicates the thiadiazole ring with substituents at position 5.

- (3-(p-tolyl)) : Specifies the 4-methylphenyl group at position 3 of the thiadiazole.

- 2-((thiadiazolyl)thio)acetamide : Denotes the acetamide linked via a thioether (-S-) group to the thiadiazole.

- N-(3,4-dimethoxyphenethyl) : Describes the phenethyl substituent with methoxy groups at positions 3 and 4 on the aromatic ring.

This nomenclature aligns with structural data from PubChem entries for analogous thiadiazole derivatives.

| Structural Feature | Position | Substituent |

|---|---|---|

| Parent heterocycle | 1,2,4-Thiadiazole | Core ring system |

| Thiadiazole substitution | 3 | p-Tolyl (4-methylphenyl) |

| Thiadiazole substitution | 5 | Sulfanylthioacetamide |

| Acetamide substitution | N | 3,4-Dimethoxyphenethyl |

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number is not explicitly listed in the provided sources. However, analogous structures such as N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-87-6) share a similar backbone, differing only in the substitution pattern of the tolyl group (para- vs. ortho-methyl).

The molecular formula is deduced as C₂₂H₂₅N₃O₃S₂ , based on the following analysis:

- Thiadiazole core : C₂H₂N₂S (from 1,2,4-thiadiazole).

- p-Tolyl group : C₇H₇ (adds 6 carbons from phenyl + 1 methyl).

- Sulfanylthioacetamide : C₂H₄NOS (CH₂-CONH- with a thioether linkage).

- 3,4-Dimethoxyphenethyl : C₁₀H₁₃O₂ (C₆H₃-(OCH₃)₂-3,4 + CH₂-CH₂-).

Summing these components yields C₂₂H₂₅N₃O₃S₂, consistent with related compounds in PubChem. The molecular weight calculates to 443.58 g/mol (exact mass: 443.1294).

| Component | Formula | Contribution to Molecular Formula |

|---|---|---|

| 1,2,4-Thiadiazole | C₂H₂N₂S | Core structure |

| p-Tolyl | C₇H₇ | Position 3 substitution |

| Sulfanylthioacetamide | C₂H₄NOS | Position 5 substitution |

| 3,4-Dimethoxyphenethyl | C₁₀H₁₃O₂ | Acetamide substitution |

| Total | C₂₂H₂₅N₃O₃S₂ | Molecular formula |

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

In heterocyclic chemistry, naming conventions often diverge between IUPAC systematic rules and common or trade names. For this compound, alternative naming approaches include:

Functional Group Prioritization :

The acetamide group (-CONH-) could be treated as the principal functional group, leading to a name such as 2-[(3-(p-tolyl)-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(3,4-dimethoxyphenethyl)acetamide . This mirrors the format used in PubChem entries for structurally similar molecules.Substituent Ordering :

In non-IUPAC contexts, substituents may be listed alphabetically rather than by priority. For example, N-(3,4-dimethoxyphenethyl)-2-(p-tolyl-1,2,4-thiadiazol-5-ylthio)acetamide simplifies the name but deviates from strict positional numbering.Trivial Names for Substituents :

The p-tolyl group might be termed 4-methylbenzene , while the 3,4-dimethoxyphenethyl group could be abbreviated as homoveratrylamine in older literature. Such conventions appear in patents and industrial documents but are avoided in modern IUPAC nomenclature.Hybrid Systems :

In medicinal chemistry, the thiadiazole ring might be emphasized as a pharmacophore, leading to names like 5-(thioacetamide)-3-(p-tolyl)-1,2,4-thiadiazole phenethyl derivative . This style is common in drug development contexts.

The table below contrasts naming approaches:

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-4-7-16(8-5-14)20-23-21(29-24-20)28-13-19(25)22-11-10-15-6-9-17(26-2)18(12-15)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQMNAHWKXUKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a phenethyl halide.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a dimethoxybenzoyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. Reaction with amines or hydrazines replaces the carbonyl oxygen, forming new derivatives:

Key observation: Steric hindrance from the 3,4-dimethoxyphenethyl group reduces reaction rates compared to simpler acetamides .

Oxidation and Reduction of the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation, while the thiadiazole ring remains stable under mild conditions:

Microwave-assisted oxidation (300 W, 15 min) improves yields to 89–97% for sulfone derivatives .

Ring-Opening Reactions of the Thiadiazole Moiety

The 1,2,4-thiadiazole ring undergoes selective cleavage under strong acidic or basic conditions:

The p-tolyl group enhances ring stability compared to unsubstituted thiadiazoles.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenethyl group participates in electrophilic reactions:

Methoxy groups direct electrophiles to the para position relative to existing substituents .

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

Microwave irradiation (150°C, 20 min) reduces reaction times by 75% while maintaining yields .

Photochemical Reactions

UV-induced reactions modify the thiadiazole-thioether system:

This compound's reactivity profile highlights its utility in medicinal chemistry and materials science. The thiadiazole ring provides a stable scaffold for functionalization, while the thioether and acetamide groups enable diverse transformations. Recent advances in microwave-assisted synthesis and catalytic cross-coupling have significantly expanded its synthetic applications.

Applications De Recherche Scientifique

Structural Characteristics

The compound has the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these elements contributes to its biological activity and interaction properties.

Research on similar compounds has indicated that derivatives containing thiadiazole rings exhibit diverse biological activities, including:

- Anticancer Properties : Compounds with thiadiazole structures have shown cytotoxic effects against various cancer cell lines. For instance, some derivatives have demonstrated selective cytotoxicity against leukemia cells.

- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been suggested in related studies where molecular docking techniques were employed to evaluate interactions with inflammatory pathways .

Medicinal Chemistry Applications

The compound's functional groups may enhance its lipophilicity and biological interactions compared to other similar compounds. This property is critical for drug design as it can influence the absorption and distribution of the drug within biological systems.

Potential Research Directions

- Mechanism of Action Studies : Investigating how N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide interacts at the molecular level could provide insights into optimizing its pharmacological properties.

- Comparative Studies : Analyzing this compound alongside structurally similar compounds can reveal unique aspects of its biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Contains phenylsulfanyl group | Antituberculosis activity |

| 5-Thiophen-2-yl-1,3,4-thiadiazole derivatives | Exhibits anticancer activity | Antitumor against HepG-2 and A-549 cell lines |

| 1,3,4-Thiadiazole derivatives | Broad range of pharmacological activities | Antifungal, anti-inflammatory |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to achieve desired yields. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Future Perspectives

Given the promising biological activities associated with thiadiazole derivatives and the unique structure of this compound, further research could lead to:

- Development of new therapeutic agents targeting specific diseases.

- Exploration of structure-activity relationships (SAR) to enhance efficacy and reduce side effects.

Mécanisme D'action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The 1,2,4-thiadiazole ring is a common feature in many bioactive compounds. Key analogues include:

Thiadiazole-Acetamide Derivatives

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7): Differs in the acetamide chain (propanamide vs. ethoxy linkage) and lacks the dimethoxyphenethyl group. This structural variation reduces lipophilicity and may alter target affinity .

- 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide: Replaces the p-tolyl group with a dichlorophenyl substituent and introduces a cyano group. The electron-withdrawing chlorine atoms enhance electrophilicity but may reduce membrane permeability compared to the methyl group in p-tolyl .

Thiadiazole-Triazole Hybrids

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate: Features a triazole-thiadiazole hybrid with a carboxylate group. The sodium salt improves solubility but may limit blood-brain barrier penetration compared to the neutral acetamide in the target compound .

Enzyme Inhibition Profiles

- CDK5/p25 Inhibition : While direct data for the target compound are unavailable, structurally related acetamide-thiadiazoles show IC50 values of 30–42 nM against CDK5/p25 (). The dimethoxyphenethyl group may further optimize binding through additional van der Waals interactions .

- Kinase Selectivity : The thioether linkage in the target compound may reduce off-target effects compared to esters or amides in analogues like Compound 7 ().

Cytotoxicity and Cell-Based Assays

Activité Biologique

N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a 1,2,4-thiadiazole moiety linked to a dimethoxyphenethyl group through a thioether bond. The molecular formula is , with a molecular weight of 372.48 g/mol. The presence of the thiadiazole ring is significant as it contributes to various biological activities.

Biological Activities

-

Antitumor Activity :

- Compounds containing the thiadiazole moiety have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant inhibitory effects on human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.74 to 10 μg/mL .

-

Antimicrobial Properties :

- Thiadiazole derivatives are noted for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Some thiadiazole derivatives act as inhibitors of protein kinases involved in cancer progression. For example, molecular modeling studies suggest that the compound may interact with key amino acid residues in the active site of kinases like Bcr-Abl .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This is supported by studies showing significant growth inhibition in treated cell lines .

Case Studies and Research Findings

Q & A

Basic: What are the established synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core and subsequent coupling with the phenethyl acetamide moiety. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Thioether linkage : Reaction of the thiadiazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) .

- Optimization : Parameters such as temperature (reflux conditions), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios are critical. Chromatographic purification (e.g., silica gel column) ensures product purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectral and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm the presence of methoxy, thiadiazole, and acetamide groups via characteristic shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What in vitro models are recommended for preliminary pharmacological screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Enzyme inhibition : Target-specific assays (e.g., acetylcholinesterase for neurodegenerative studies) using spectrophotometric methods .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

- Functional group modifications : Synthesize analogs with varied substituents on the dimethoxyphenethyl or p-tolyl groups to assess impact on bioactivity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51) and guide synthetic priorities .

- Bioisosteric replacement : Substitute the thiadiazole ring with triazole or oxadiazole cores to evaluate scaffold flexibility .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validation of docking poses : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Replicate experiments : Control for batch-to-batch compound variability via repeated synthesis and bioassays .

Advanced: How can metabolic stability be evaluated in preclinical models?

Methodological Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Cytochrome P450 inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .

- In vivo pharmacokinetics : Administer the compound to rodents and measure plasma half-life (), clearance, and bioavailability .

Advanced: What in vivo efficacy models are appropriate for target validation?

Methodological Answer:

- Infection models : Murine candidiasis or bacterial sepsis models to assess antimicrobial efficacy, with survival rates and tissue burden quantification .

- Dosing regimens : Optimize via PK/PD studies (e.g., AUC/MIC ratios) to balance efficacy and toxicity .

- Histopathological analysis : Post-mortem examination of liver/kidney tissues for compound safety .

Advanced: How should stability be assessed under varied storage and physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .

- Stability-indicating HPLC : Monitor degradation products using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Long-term storage : Evaluate at 2–8°C and room temperature (25°C/60% RH) over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.